methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether
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Overview
Description
Methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a complex heterocyclic compound that combines several pharmacologically active moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-quinolinecarboxaldehyde with thiosemicarbazide to form a quinoline-thiosemicarbazone intermediate. This intermediate is then cyclized with hydrazine hydrate to form the triazolothiadiazole core. The final step involves the etherification of the phenyl group with methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced triazole and thiadiazole derivatives.
Substitution: Formation of substituted quinoline or triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .
Medicine
In medicinal chemistry, methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is investigated for its potential therapeutic applications. It has demonstrated antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole and thiadiazole rings can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Aryl-3-(quinolin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds are structurally related and have been studied for their pharmacological properties.
Uniqueness
Methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is unique due to the presence of the ether linkage, which can influence its solubility, stability, and overall biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
1010921-25-1 |
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Molecular Formula |
C19H13N5OS |
Molecular Weight |
359.4g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H13N5OS/c1-25-16-9-5-3-7-13(16)17-21-22-19-24(17)23-18(26-19)15-11-10-12-6-2-4-8-14(12)20-15/h2-11H,1H3 |
InChI Key |
PLRWXBZTIJZBKY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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